Membrane Partitioning: Quantifying the Energetic Preference for Lipid Bilayers
The affinity of a probe for a lipid membrane is a critical determinant of its effective concentration and signal-to-noise ratio in an experiment. The membrane partition coefficient (Kp) was determined for a series of DPH probes, including PA-DPH (here named DPH propionic acid), using a titration method with DPPC liposomes [1]. The data show that PA-DPH has a Kp of 6.5 × 10⁵, which is 5-fold lower than that of the parent DPH molecule (1.3 × 10⁶), but nearly 3-fold higher than the cationic derivative TMA-DPH (2.4 × 10⁵). This intermediate partitioning is consistent with its amphiphilic character, where the hydrophobic DPH core drives membrane insertion, but the charged carboxylate group moderates its overall lipophilicity compared to the uncharged DPH.
| Evidence Dimension | Membrane Partition Coefficient (Kp) into DPPC liposomes |
|---|---|
| Target Compound Data | 6.5 × 10⁵ |
| Comparator Or Baseline | DPH: 1.3 × 10⁶; TMA-DPH: 2.4 × 10⁵ |
| Quantified Difference | PA-DPH Kp is ~5-fold lower than DPH and ~2.7-fold higher than TMA-DPH |
| Conditions | DPPC small unilamellar vesicles (SUVs) at 25°C |
Why This Matters
This Kp value informs experimental design; it allows researchers to calculate the precise probe-to-lipid ratio needed for >99% membrane binding, ensuring reliable and reproducible measurements while minimizing free probe in the aqueous phase that could cause background fluorescence.
- [1] Huang, Z. J., & Haugland, R. P. (1991). Partition coefficients of fluorescent probes with phospholipid membranes. Biochemical and Biophysical Research Communications, 181(1), 166-171. View Source
